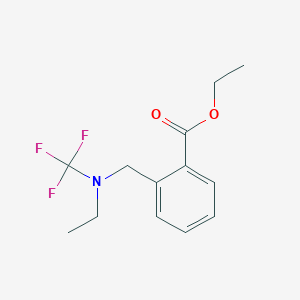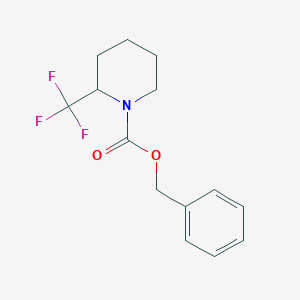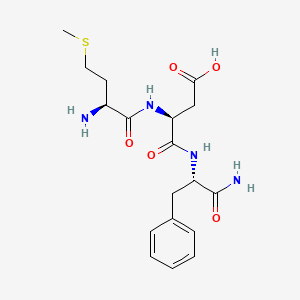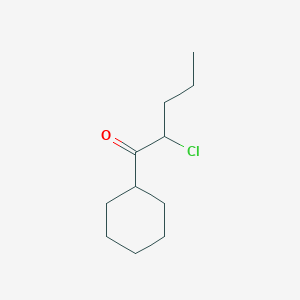
2-Chloro-1-cyclohexylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclohexylpentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexyl group attached to a pentanone chain with a chlorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylpentan-1-one typically involves the chlorination of cyclohexylpentanone. One common method includes the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a catalyst such as metallic aluminum and a solvent like dichloromethane. Chlorine gas is introduced to the reaction mixture at a controlled rate, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize impurities. The chlorinated product is then purified through techniques such as reduced pressure distillation and rectification .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-cyclohexylpentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone group into a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions would yield an alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclohexylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclohexylpentan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Chloro-1-cyclohexylpentan-1-one can be compared with other cycloalkane derivatives:
Cyclohexanone: Lacks the chlorine atom and has different reactivity and applications.
2-Chlorocyclohexanone: Similar structure but lacks the extended pentanone chain.
Cyclohexylmethyl ketone: Similar structure but lacks the chlorine atom.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
24251-76-1 |
|---|---|
Fórmula molecular |
C11H19ClO |
Peso molecular |
202.72 g/mol |
Nombre IUPAC |
2-chloro-1-cyclohexylpentan-1-one |
InChI |
InChI=1S/C11H19ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3 |
Clave InChI |
DAPCYIWJBNBPII-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1CCCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

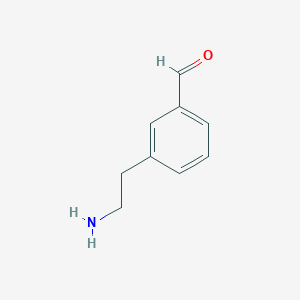
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)


